molecular formula C11H16N4 B2578927 5-Adamantan-1-yl-2H-tetrazole CAS No. 60798-89-2

5-Adamantan-1-yl-2H-tetrazole

Cat. No.: B2578927
CAS No.: 60798-89-2
M. Wt: 204.277
InChI Key: OBWRBAQXRLLXFR-UHFFFAOYSA-N
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Description

5-Adamantan-1-yl-2H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their high stability and low toxicity The adamantyl group in this compound is a bulky, cage-like structure that imparts unique physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Adamantan-1-yl-2H-tetrazole typically involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid. This reaction proceeds regioselectively to form the corresponding 2-adamantyl-5-aryl-2H-tetrazoles . The general method involves adding adamantan-1-ol to a solution of 5-arylterazole in concentrated sulfuric acid, maintaining the reaction mixture at room temperature for 60 minutes, and then pouring it into water/ice .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(1-adamantyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-7-2-9-3-8(1)5-11(4-7,6-9)10-12-14-15-13-10/h7-9H,1-6H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWRBAQXRLLXFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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